molecular formula C12H17N3O2 B2663419 4-(3-Methoxyphenyl)piperazine-1-carboxamide CAS No. 523992-14-5

4-(3-Methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2663419
CAS No.: 523992-14-5
M. Wt: 235.287
InChI Key: QBEAXMVRUUJBFD-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol It is characterized by the presence of a piperazine ring substituted with a 3-methoxyphenyl group and a carboxamide group

Preparation Methods

The synthesis of 4-(3-Methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable coupling agent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(3-Methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methoxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

4-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-4-2-3-10(9-11)14-5-7-15(8-6-14)12(13)16/h2-4,9H,5-8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEAXMVRUUJBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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